molecular formula C12H7IO B1296111 2-Iododibenzofuran CAS No. 5408-56-0

2-Iododibenzofuran

Cat. No. B1296111
CAS RN: 5408-56-0
M. Wt: 294.09 g/mol
InChI Key: MNKSJEJNCQWHFE-UHFFFAOYSA-N
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Description

2-Iododibenzofuran is a chemical compound that belongs to the class of organic compounds known as dibenzofurans. These compounds consist of a furan ring fused to two benzene rings. The iodine atom at the second position of the dibenzofuran ring system is a significant feature that allows for further chemical modifications due to the reactivity of the iodine substituent.

Synthesis Analysis

The synthesis of 2-iododibenzofuran and related compounds has been explored through various methods. One approach involves the CuI-mediated sequential iodination/cycloetherification of o-arylphenols, which allows for the efficient synthesis of 2-iododibenzofurans . Another method includes the iodine-promoted cascade cyclization to synthesize 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones, which demonstrates the versatility of iodine in promoting cyclization reactions . Additionally, the synthesis of 2-arylbenzofurans has been achieved through iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes .

Molecular Structure Analysis

The molecular structure of 2-iododibenzofuran is characterized by the presence of a furan ring fused to two benzene rings, with an iodine atom attached to the second carbon of the furan ring. The iodine atom plays a crucial role in the reactivity and further functionalization of the molecule. The substitution pattern and the presence of the iodine atom can influence the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

2-Iododibenzofuran can undergo various chemical reactions due to the presence of the iodine substituent. For instance, it can participate in palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck reactions, as demonstrated in the synthesis of 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones . The iodine atom can also be replaced or modified to create a focused dibenzofuran library .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iododibenzofuran are influenced by the iodine substituent. The iodine atom increases the molecular weight and contributes to the compound's polarizability. The presence of the iodine may also affect the boiling point, melting point, and solubility of the compound. The reactivity of 2-iododibenzofuran in various chemical reactions highlights its potential as an intermediate in organic synthesis.

Scientific Research Applications

Synthesis and Library Development

2-Iododibenzofuran is a key compound used in chemical synthesis. Zhao et al. (2012) developed an efficient method for synthesizing 2- or 4-iododibenzofurans using a CuI-mediated sequential iodination/cycloetherification process. This method is significant for the synthesis of a focused dibenzofuran library, providing a foundation for further chemical research and development (Zhao et al., 2012).

Application in Dopamine D2 Receptor Imaging

The use of iodobenzofuran derivatives, such as [123I]iodobenzofuran, has been explored in the imaging of dopamine D2 receptors. Laruelle et al. (1994) utilized [123I]iodobenzofuran in single photon emission computed tomography (SPECT) for visualizing dopamine D2 receptors in nonhuman primates. This research provides insights into the potential application of 2-iododibenzofuran derivatives in neurological imaging and diagnostics (Laruelle et al., 1994).

Antitubercular Activity

Yempala et al. (2013) synthesized a series of 2-substituted-3H-benzofurobenzofurans, which included the use of 1-iododibenzofuran-2-ol. These compounds were screened for antitubercular activity against Mycobacterium tuberculosis, demonstrating the potential therapeutic applications of 2-iododibenzofuran derivatives in treating tuberculosis (Yempala et al., 2013).

Safety And Hazards

2-Iododibenzofuran may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-iododibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKSJEJNCQWHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278973
Record name 2-Iododibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iododibenzofuran

CAS RN

5408-56-0
Record name 5408-56-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Iododibenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODODIBENZOFURAN
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Synthesis routes and methods

Procedure details

In a 500 mL three-neck flask was put a suspension of 8.4 g (50 mmol) of dibenzofuran, 6.2 g (25 mmol) of iodine, 5.7 g (25 mmol) of orthoperiodic acid, 150 mL of glacial acetic acid, 30 mL of water, and 500 μL of sulfuric acid, and the suspension was heated and stirred at 60° C. for 4.5 hours to cause a reaction.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
H Gilman, S Avakian - Journal of the American Chemical Society, 1945 - ACS Publications
In connection with the preparation of 4,(>-di-atninodibenzofuran for antimalarial studies, an examination was made of the amination of 4, 6-diiododibenzofuran. The products isolated …
Number of citations: 57 pubs.acs.org
KJ Chang, DJ Triggle - Journal of Medicinal Chemistry, 1973 - ACS Publications
… This compound was prepared from 2-iododibenzofuran by heating with ammonium hydroxide as above. The yield was 96% melting at 127.14 3- Aminodibenzofuran. …
Number of citations: 24 pubs.acs.org
H Gilman, GE Brown, WG Bywater… - Journal of the …, 1934 - ACS Publications
… The 2-iododibenzofuran readily forms the corresponding Grignard reagent which gives a positive color test,16 and on carbonation yields 2-dibenzofurancarboxylic acid. 2,8-Di-…
Number of citations: 38 pubs.acs.org
YJ Kang, SK Jeon, JY Lee - Dyes and Pigments, 2015 - Elsevier
… 2-Iododibenzofuran was included 85% of all powder and it was used in amination without purification. 9-(Dibenzofuran-2-yl)-9H-carbazole 2-Iododibenzofuran (11.0 g, 37.4 mmol) and …
Number of citations: 5 www.sciencedirect.com
M Ohashi, N Ishida, K Ando… - … A European Journal, 2018 - Wiley Online Library
… Furthermore, the use of 2-iododibenzofuran (3 g), N-phenyl-3-iodocarbazole (3 h), and 2-iodo-9,9-dimethylfluorene (3 i) led to the almost quantitative formation of the corresponding …
H Gilman, S Avakian - Journal of the American Chemical Society, 1946 - ACS Publications
A second amino derivative used in this study, 1-amino-3, 4-dimethoxydibenzofuran, is most con-veniently prepared by reduction of l-nitro-3, 4-di-methoxydibenzofuran which was …
Number of citations: 18 pubs.acs.org
VP Glushkova, KA Kocheshkov - Bulletin of the Academy of Sciences of …, 1957 - Springer
… t~'ep2ration of 2-iododibenzofuran from dtbenzofurylthalltum diisobutyrat e. To 10.9 g (0.02 mole) of dtbenzefurylthallium diisobutyrate in 150 ml of chloroform was added 5.08 g (0.02 …
Number of citations: 4 link.springer.com
EV Brown, RL Coleman - Journal of Medicinal Chemistry, 1973 - ACS Publications
… This compound was prepared from 2-iododibenzofuran by heating with ammonium hydroxide as above. The yield was 96% melting at 127.14 3- Aminodibenzofuran. …
Number of citations: 6 pubs.acs.org
EV Brown, RL Coleman - Organic Preparations and Procedures …, 1973 - Taylor & Francis
… Into a 1700 ml glass liner from a Parr stirrer autoclave was placed 2-iododibenzofuran (55 g, 0.17 mol) and cuprous bromide (55 9). To this was added conc. ammonium hydroxide (500 …
Number of citations: 5 www.tandfonline.com
RM Reckendorf - Chromatographia, 1997 - Springer
… (e) 2-Phenyldibenzofuran was synthesised by the crossed Ullmann reaction of 2-Iododibenzofuran with Iodobenzene. Purification of the raw product was done by chromatography on …
Number of citations: 47 link.springer.com

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